3-(3-Benzyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride
Overview
Description
3-(3-Benzyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride is a chemical compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing nitrogen and oxygen atoms in their structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Benzyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride typically involves the following steps:
Condensation Reaction: The starting materials, such as benzylamine and appropriate carboxylic acid derivatives, undergo a condensation reaction to form an intermediate compound.
Cyclization: The intermediate compound is then subjected to cyclization conditions, often involving heating and the presence of a catalyst, to form the oxadiazole ring.
Amination: The resulting oxadiazole compound is further reacted with an amine source to introduce the amine group at the desired position.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 3-(3-Benzyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to reduce specific functional groups within the compound.
Substitution: Substitution reactions can occur at various positions on the oxadiazole ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxo derivatives, reduced forms, and various substituted oxadiazole derivatives.
Scientific Research Applications
3-(3-Benzyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
3-(3-Benzyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride is similar to other oxadiazole derivatives, such as 3-(3-ethyl-1,2,4-oxadiazol-5-yl)benzoic acid and 5-substituted-3-methyl/benzyl-1,3,4-oxadiazol-2(3H)-ones. its unique structural features, such as the presence of the benzyl group and the amine functionality, contribute to its distinct properties and applications.
Comparison with Similar Compounds
3-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzoic acid
5-Substituted-3-methyl/benzyl-1,3,4-oxadiazol-2(3H)-ones
Properties
IUPAC Name |
3-(3-benzyl-1,2,4-oxadiazol-5-yl)propan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O.ClH/c13-8-4-7-12-14-11(15-16-12)9-10-5-2-1-3-6-10;/h1-3,5-6H,4,7-9,13H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICHOMXBLFQEWCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NOC(=N2)CCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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